Cyclopropanesulfonamide

Oncology EGFR Inhibitor Drug Resistance

Cyclopropanesulfonamide is a critical cyclopropyl-sulfonamide building block for medicinal chemistry programs targeting drug-resistant NSCLC (EGFR C797S mutation) and angiogenesis-driven cancers via VEGFR/FGFR dual inhibition. Its cyclopropane ring imparts superior metabolic stability, enhanced target binding, and reduced plasma clearance vs. methanesulfonamide analogs—making it essential for lead optimization where pharmacokinetic rescue is required. Procured by oncology-focused biotechs and CDMOs scaling kinase inhibitor candidates from discovery through preclinical development. Available at 97% purity with established industrial-scale synthetic routes delivering 70–75% yields.

Molecular Formula C3H7NO2S
Molecular Weight 121.16 g/mol
CAS No. 154350-28-4
Cat. No. B116046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanesulfonamide
CAS154350-28-4
Molecular FormulaC3H7NO2S
Molecular Weight121.16 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)N
InChIInChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6)
InChIKeyWMSPXQIQBQAWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanesulfonamide (CAS 154350-28-4) for Pharmaceutical and Agrochemical Synthesis


Cyclopropanesulfonamide (CAS 154350-28-4, also referenced as 154350-29-5) is an organic compound comprising a cyclopropane ring directly attached to a sulfonamide functional group (C₃H₇NO₂S; MW 121.16 g/mol) [1]. It is a white to almost white crystalline solid at room temperature, with a melting point ranging from 95°C to 110°C depending on purity and measurement method , and is notably soluble in water as well as organic solvents like methanol [2]. This compound functions primarily as a versatile synthetic intermediate and a privileged structural motif in medicinal chemistry, where its unique cyclopropyl group serves as a key bioisostere, modulating the physicochemical and pharmacological properties of drug candidates [3].

Why Cyclopropanesulfonamide Outperforms Generic Sulfonamides in Drug Design


The procurement decision between cyclopropanesulfonamide and simpler alkyl or aryl sulfonamide analogs (e.g., methanesulfonamide, benzenesulfonamide) is not one of mere cost but of functional and pharmacological necessity . The cyclopropane ring imparts a unique combination of structural rigidity, π-character, and metabolic stability that generic sulfonamides cannot replicate [1]. This is evidenced by the fact that substituting a cyclopropanesulfonamide moiety for a methanesulfonamide in drug candidates can dramatically alter key properties, including potency against specific targets and overall pharmacokinetic profile, making it a critical component for overcoming drug resistance or achieving required selectivity profiles [2]. The following quantitative evidence details exactly where this specific compound provides a measurable advantage.

Quantitative Differentiation Guide for Cyclopropanesulfonamide (CAS 154350-28-4)


Potent Inhibition of EGFR C797S Drug-Resistant Mutation by Cyclopropanesulfonamide Derivative

A novel cyclopropanesulfonamide derivative (Compound 5d) demonstrates potent inhibitory activity against the EGFR C797S mutation, a major cause of resistance to third-generation TKIs like Osimertinib. In head-to-head in vivo testing, compound 5d showed superior anti-tumor activity compared to the clinical drug Brigatinib, which was used as the lead compound [1].

Oncology EGFR Inhibitor Drug Resistance

High-Yield, Scalable Synthesis of Cyclopropanesulfonamide from Readily Available Precursors

An industrial process patent describes a method for producing cyclopropanesulfonamide with high purity (assay min. 99%) and a yield range of 70-75% [1]. This provides a benchmark for cost-effective, large-scale procurement, contrasting with earlier or alternative synthetic routes that may be less efficient or produce lower purity material. For example, one laboratory-scale synthesis reported a significantly lower yield of 52% [2].

Process Chemistry Chemical Synthesis Scale-up

Cyclopropanesulfonamide Moiety Imparts High Selectivity in Dual VEGFR/FGFR Kinase Inhibitor

The cyclopropanesulfonamide-containing compound ODM-203 is a potent, dual inhibitor of VEGFR and FGFR families. Biochemical assays reveal that ODM-203 exhibits low nanomolar IC50 values against VEGFR1-3 (5-26 nM) and FGFR1-4 (6-35 nM). Crucially, it demonstrates a high degree of selectivity, sparing the vast majority of a panel of 308 other kinases at a concentration of 1 µM [1]. This selectivity profile is a key attribute linked to the cyclopropanesulfonamide pharmacophore.

Kinase Inhibitor Selectivity Oncology

Cyclopropanesulfonamide as a Strategic Bioisostere in Lead Optimization

The cyclopropyl group within cyclopropanesulfonamide is widely employed as a bioisostere for various common chemical groups, including isopropyl, gem-dimethyl, and phenyl rings . In drug design, this replacement is a strategic tool to enhance metabolic stability, increase biological activity, and reduce plasma clearance [1]. The quantitative advantage is derived from the cyclopropyl ring's unique bond angles and strain, which can restrict conformational flexibility and improve target binding.

Medicinal Chemistry Bioisosterism Metabolic Stability

Differential Physicochemical Profile: Enhanced Water Solubility vs. Alkyl Analogs

Cyclopropanesulfonamide exhibits a distinct physicochemical profile, notably its good water solubility, which is a valuable attribute for formulation and bioavailability . This contrasts with larger, more lipophilic sulfonamides. Its computed properties, including a low LogP (XLogP3-AA = -0.5) and a moderate topological polar surface area (TPSA = 68.5 Ų), suggest a balanced polarity favorable for both permeability and solubility [1].

Physicochemical Properties Solubility Drug Formulation

Validated Utility in Patented, Clinical-Stage Pharmaceutical Compositions

Cyclopropanesulfonamide is a core structural component of advanced pharmaceutical compositions under patent protection, such as EP 4114359 A1. This patent specifically claims formulations of N-(2',4'-difluoro-5-(5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-3-yl)cyclopropanesulfonamide (I), a selective inhibitor of FGFR/VEGFR kinase families for cancer treatment [1]. The existence of such patents validates the compound's utility and intellectual property value in a clinical context.

Pharmaceutical Patent Clinical Development FGFR/VEGFR

High-Impact Application Scenarios for Cyclopropanesulfonamide (CAS 154350-28-4)


Development of Next-Generation EGFR Inhibitors to Overcome TKI Resistance

Cyclopropanesulfonamide is a critical building block for designing novel EGFR tyrosine kinase inhibitors (TKIs) targeting the C797S drug-resistant mutation in non-small cell lung cancer (NSCLC). Its derivatives have demonstrated potent in vitro inhibition and superior in vivo efficacy compared to existing drugs like Brigatinib [1]. This makes it an essential procurement item for oncology drug discovery programs focused on overcoming acquired resistance to first-line therapies.

Design and Synthesis of Selective VEGFR/FGFR Dual Kinase Inhibitors

The cyclopropanesulfonamide moiety is a validated pharmacophore for creating potent and highly selective dual inhibitors of the VEGFR and FGFR kinase families. Compounds like ODM-203 exhibit low nanomolar IC50 values and remarkable kinome-wide selectivity [1]. Procuring cyclopropanesulfonamide enables medicinal chemists to explore this privileged scaffold for developing targeted therapies in angiogenesis-driven cancers, where dual inhibition is a clinically validated strategy.

Strategic Bioisosteric Replacement in Lead Optimization Campaigns

In the lead optimization phase of drug discovery, cyclopropanesulfonamide serves as a key bioisostere. Replacing groups like isopropyl, gem-dimethyl, or phenyl with a cyclopropyl ring can be a strategic move to improve a candidate's metabolic stability, enhance target binding, and reduce plasma clearance [1]. Its procurement is recommended for projects where improving the pharmacokinetic profile of a lead series is a primary objective, leveraging the well-documented benefits of the cyclopropyl group.

Large-Scale Synthesis of High-Purity Pharmaceutical Intermediates

For process chemistry and manufacturing, cyclopropanesulfonamide can be sourced and scaled based on established industrial methods that deliver high purity (≥99%) with good yields (70-75%) [1]. This scenario is ideal for CROs, CDMOs, and pharmaceutical companies moving a cyclopropanesulfonamide-containing candidate from discovery into preclinical or clinical development, where a reliable, cost-effective, and scalable supply chain for high-purity material is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.